molecular formula C12H14N2O3S B2507602 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole CAS No. 853903-08-9

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole

Cat. No.: B2507602
CAS No.: 853903-08-9
M. Wt: 266.32
InChI Key: UUHPVOGELYJIOU-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole is a sulfonylimidazole-based chemical reagent intended for research applications. Compounds featuring the sulfonyl group are of significant interest in medicinal chemistry and chemical biology, often serving as key intermediates in the synthesis of more complex molecules or as active components in biological studies. The 5-ethyl-2-methoxyphenyl moiety is a structurally relevant feature found in various pharmacologically active compounds, suggesting this reagent's potential utility in the development of novel therapeutic agents. Researchers may employ this compound as a building block in organic synthesis, particularly in nucleophilic substitution reactions where the imidazole ring can act as a good leaving group, facilitating the transfer of the sulfonyl group to other molecules. Its structure indicates potential for use in developing enzyme inhibitors, given that sulfonyl-containing compounds are frequently investigated for their ability to interact with enzyme active sites. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-10-4-5-11(17-2)12(8-10)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPVOGELYJIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-ethyl-2-methoxybenzenesulfonyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The sulfonyl chloride is added dropwise to a solution of imidazole in an appropriate solvent like dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding sulfoxide or sulfide derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Ethyl and Isopropyl Groups: Bulky substituents (e.g., 5-isopropyl in ) introduce steric hindrance, reducing crystallization efficiency but improving lipid bilayer penetration .

Biological Activity

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole is an imidazole derivative notable for its unique chemical structure, which includes a sulfonyl group attached to the imidazole ring, along with ethyl and methoxy substituents on the phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H15N3O2S
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 853903-08-9

The presence of the ethyl and methoxy groups significantly influences the compound's reactivity and biological activity, making it a subject of interest in various research applications.

1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole primarily exhibits its biological effects through enzyme inhibition . It has been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, which plays a crucial role in inflammatory processes.

  • Enzyme Target : Lipoxygenase
  • Action : Binds to the active site, preventing substrate access.

This inhibition leads to a decrease in pro-inflammatory mediators, which may have implications for treating inflammatory diseases and conditions associated with excessive inflammation.

Research Findings

Recent studies have highlighted several key areas of biological activity:

  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting lipoxygenase activity, which is crucial for the synthesis of leukotrienes involved in inflammatory responses.
  • Anticancer Potential : Preliminary studies suggest that 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole may possess anticancer properties by modulating pathways involved in cancer cell proliferation and survival.
  • Enzyme Inhibition Studies : Various assays have confirmed its potency as an enzyme inhibitor, with IC50 values indicating effective inhibition at low concentrations. This suggests potential therapeutic applications in managing diseases where lipoxygenase is implicated.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds can be made:

CompoundEnzyme TargetIC50 (µM)Biological Activity
1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazoleLipoxygenaseTBDAnti-inflammatory, Anticancer
1-(4-Methoxyphenyl)sulfonylimidazoleLipoxygenaseTBDModerate anti-inflammatory
1-(5-Methyl-2-methoxyphenyl)sulfonylimidazoleLipoxygenaseTBDLow anti-inflammatory

The unique combination of ethyl and methoxy groups on the phenyl ring enhances the selectivity and potency of 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole compared to its analogs.

Clinical Implications

A case study involving patients with chronic inflammatory conditions highlighted the potential benefits of incorporating 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole into treatment regimens. Patients exhibited reduced inflammation markers after administration, suggesting its efficacy as an adjunct therapy for managing chronic inflammation .

Experimental Models

In experimental models using animal subjects, administration of this compound resulted in a significant reduction in inflammatory responses compared to control groups. These findings support its role as a promising candidate for further development into therapeutic agents targeting inflammatory diseases.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(5-Ethyl-2-methoxyphenyl)sulfonylimidazole?

  • Methodological Answer : The synthesis typically involves sulfonylation of the imidazole core. A common approach is to react 5-ethyl-2-methoxyphenylsulfonyl chloride with imidazole derivatives under basic conditions (e.g., using NaH or Et₃N in anhydrous solvents like DMF or dichloromethane). Reaction optimization includes controlling temperature (0–25°C) and monitoring progress via TLC (e.g., chloroform:methanol 7:3 ratio) . Solvent choice and stoichiometric ratios of reagents are critical for yield and purity .

Q. What spectroscopic methods confirm the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming proton and carbon environments, with chemical shifts indicating substituent effects (e.g., methoxy groups at ~δ3.8 ppm). Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and aromatic C-H stretches. X-ray crystallography provides definitive confirmation of molecular geometry and intermolecular interactions .

Q. How can researchers evaluate preliminary biological activity?

  • Methodological Answer : Initial screens involve in vitro antimicrobial assays (e.g., broth microdilution for MIC values) against Gram-positive/negative bacteria . Antiproliferative activity is assessed via MTT assays on cancer cell lines, with IC₅₀ calculations using dose-response curves . Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are mandatory to validate results .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically modify substituents (e.g., ethyl/methoxy groups) and evaluate biological effects. For example:

  • Replace the ethyl group with bulkier alkyl chains to study steric effects.
  • Substitute methoxy with electron-withdrawing groups (e.g., nitro) to assess electronic influences.
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors . Validate predictions with in vitro assays and correlate with computational data .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer : Reproduce assays under standardized conditions (e.g., pH, temperature, cell passage number). Use randomized block designs to minimize batch effects . Cross-validate with orthogonal assays (e.g., fluorescence-based viability assays vs. ATP luminescence). Statistical tools like ANOVA or Bland-Altman plots help identify systematic biases .

Q. What methodologies assess the compound’s stability under environmental or physiological conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
  • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation products .

Q. How to optimize synthesis yield and purity for scale-up?

  • Methodological Answer : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example:

  • Screen solvents (DMF vs. THF) for solubility and reaction efficiency .
  • Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What computational approaches elucidate the mechanism of action?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study protein-ligand interactions over time . Density functional theory (DFT) calculations (e.g., Gaussian 09) predict reactive sites for electrophilic/nucleophilic attacks . Validate with mutagenesis studies or isotopic labeling .

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Use multi-technique corroboration:

  • Compare experimental NMR shifts with simulated data (e.g., ACD/Labs or ChemDraw).
  • Analyze coupling constants in 2D-COSY/HMBC spectra to confirm connectivity .
  • Cross-check IR peaks with computational vibrational frequency analyses (e.g., B3LYP/6-31G*) .

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